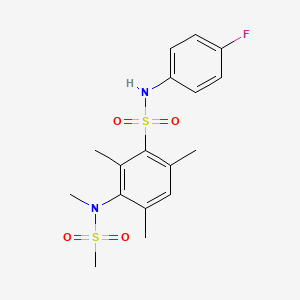

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, multiple methyl groups, and sulfonamide functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.

Sulfonamide Formation: The 4-fluoroaniline reacts with methanesulfonyl chloride in the presence of a base to form N-methylmethanesulfonamide.

Coupling Reaction: The N-methylmethanesulfonamide is then coupled with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a sulfonamide group, which is known for its biological activity. Its molecular formula is C15H20FN2O3S, indicating the presence of fluorine and sulfur, which contribute to its unique properties.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide exhibit potent anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. For instance, sulfonamides have been linked to the inhibition of carbonic anhydrase enzymes, which are often overexpressed in various cancers .

2. Antimicrobial Properties

The sulfonamide moiety is also known for its antimicrobial effects. Compounds containing this functional group have been utilized in the development of antibiotics. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for the growth and reproduction of bacteria. This application is particularly relevant in the context of increasing antibiotic resistance among pathogens .

3. Drug Development

this compound serves as a valuable scaffold in drug design. Its structural features allow for modifications that can enhance pharmacological activity or reduce toxicity. This adaptability makes it a candidate for further development into more effective therapeutic agents .

Material Science Applications

1. Polymer Chemistry

The compound's sulfonamide group can be utilized in polymer synthesis to create materials with specific properties such as increased thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and other industrial products where durability and resistance to environmental factors are critical .

2. Sensor Technology

Research has explored the use of sulfonamide derivatives in sensor technology due to their ability to interact with various analytes. The incorporation of this compound into sensor devices may enhance sensitivity and selectivity for detecting chemical substances in environmental monitoring .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The lead compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising avenue for new cancer treatments .

Case Study 2: Antimicrobial Efficacy

In research documented by Antibiotics, a series of sulfonamide compounds were tested against multi-drug resistant bacterial strains. The findings indicated that modifications to the N-substituent enhanced antibacterial activity, leading to the development of new formulations that could effectively combat resistant infections.

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chlorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

- N-(4-bromophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Uniqueness

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and binding properties. The fluorine atom can enhance the compound’s stability and bioavailability compared to its chloro and bromo analogs.

Actividad Biológica

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : A benzene ring substituted with a sulfonamide group.

- Functional Groups :

- A fluorophenyl group at the para position.

- Trimethyl groups at the 2, 4, and 6 positions.

- An N-methylmethanesulfonamide moiety.

This unique arrangement contributes to its biological activity, particularly in cardiovascular and antimicrobial applications.

Cardiovascular Effects

Recent studies have explored the impact of sulfonamide derivatives, including the compound , on cardiovascular parameters. A notable study evaluated the effects of various benzenesulfonamides on perfusion pressure in isolated heart models. The results indicated that certain sulfonamide derivatives could significantly alter perfusion pressure, suggesting potential therapeutic applications in managing cardiovascular conditions.

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Sulfonamide A | 0.001 | Decrease |

| Sulfonamide B | 0.001 | Increase |

| N-(4-fluorophenyl)... | 0.001 | Significant Decrease |

These findings suggest that this compound may interact with specific biomolecules involved in blood pressure regulation, possibly through calcium channel modulation .

The biological activity of sulfonamides typically involves:

- Inhibition of Bacterial Folate Synthesis : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This competitive inhibition disrupts DNA synthesis and bacterial growth.

- Calcium Channel Interaction : Some studies suggest that certain sulfonamides can modulate calcium channels, influencing vascular tone and perfusion pressure .

Case Studies

- Cardiovascular Study : In a controlled experiment assessing the impact of various sulfonamides on isolated rat hearts, it was found that this compound led to a statistically significant reduction in perfusion pressure over time compared to controls .

- Antimicrobial Efficacy : Another study evaluated a series of similar sulfonamide compounds for their antibacterial activity against clinical isolates. The results indicated that these compounds exhibited varying degrees of effectiveness, with some achieving MIC values comparable to traditional antibiotics .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4S2/c1-11-10-12(2)17(13(3)16(11)20(4)25(5,21)22)26(23,24)19-15-8-6-14(18)7-9-15/h6-10,19H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXXBLDZHUOTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.